

Structural Characterization of 6-Methoxy-4-methylnicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-4-methylnicotinaldehyde

Cat. No.: B047350

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **6-methoxy-4-methylnicotinaldehyde**. The information presented herein is intended to be a valuable resource for professionals engaged in chemical synthesis and drug development, offering detailed methodologies and predicted spectral data based on analogous compounds.

Chemical Structure and Properties

6-Methoxy-4-methylnicotinaldehyde is a substituted pyridine derivative. Its structure features a pyridine ring with a methoxy group at the 6-position, a methyl group at the 4-position, and an aldehyde group at the 3-position.

Molecular Formula: $C_8H_9NO_2$ [\[1\]](#)[\[2\]](#)

Molecular Weight: 151.16 g/mol [\[1\]](#)

IUPAC Name: 6-methoxy-4-methylpyridine-3-carbaldehyde

CAS Number: 123506-66-1 [\[1\]](#)[\[2\]](#)

Predicted Spectroscopic Data

While a complete set of experimentally verified spectral data for **6-methoxy-4-methylnicotinaldehyde** is not readily available in the public domain, the following data are predicted based on the analysis of structurally similar compounds, such as substituted nicotinaldehydes and other methoxy- and methyl-substituted pyridines.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.3	s	1H	Aldehyde (-CHO)
~8.5	s	1H	Pyridine Ring (H-2)
~6.8	s	1H	Pyridine Ring (H-5)
~3.9	s	3H	Methoxy (-OCH ₃)
~2.5	s	3H	Methyl (-CH ₃)
Solvent: CDCl ₃ , Frequency: 400 MHz			

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~192	Aldehyde Carbon (C=O)
~165	Pyridine Ring (C-6)
~158	Pyridine Ring (C-4)
~150	Pyridine Ring (C-2)
~125	Pyridine Ring (C-3)
~108	Pyridine Ring (C-5)
~54	Methoxy Carbon (-OCH ₃)
~22	Methyl Carbon (-CH ₃)
Solvent: CDCl ₃ , Frequency: 101 MHz	

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Predicted Mass Spectrometry Data

m/z	Ion	Ionization Method
152.06	[M+H] ⁺	ESI+
174.04	[M+Na] ⁺	ESI+
ESI+: Electrospray Ionization (Positive Mode)		

Predicted fragmentation may involve the loss of the formyl group (-CHO) or a methyl radical (-CH₃) from the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Spectral Data

Wavenumber (ν) cm^{-1}	Functional Group Assignment
~2950-2850	C-H stretch (alkane)
~2830-2700	C-H stretch (aldehyde)
~1700	C=O stretch (aldehyde)
~1600, ~1470	C=C and C=N stretch (pyridine ring)
~1250	C-O-C stretch (aryl ether)

Experimental Protocols

The following are detailed experimental protocols for the synthesis and structural characterization of **6-methoxy-4-methylnicotinaldehyde**.

Synthesis: Vilsmeier-Haack Reaction

A plausible synthetic route for **6-methoxy-4-methylnicotinaldehyde** is the Vilsmeier-Haack formylation of 2-methoxy-4-methylpyridine.

Reagents:

- 2-methoxy-4-methylpyridine
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
- Cool the flask to 0 °C in an ice bath.
- Add POCl₃ dropwise with constant stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
- Dissolve 2-methoxy-4-methylpyridine in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
- Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the aqueous solution with a saturated solution of NaHCO₃.
- Extract the product with DCM (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation: 400 MHz NMR spectrometer.

Sample Preparation:

- Accurately weigh 5-10 mg of purified **6-methoxy-4-methylnicotinaldehyde**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-15 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024-4096.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Mass Spectrometry (ESI-MS)

Instrumentation: Quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive ion mode ($[M+H]^+$).
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-400 °C.
- Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Instrumentation: Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

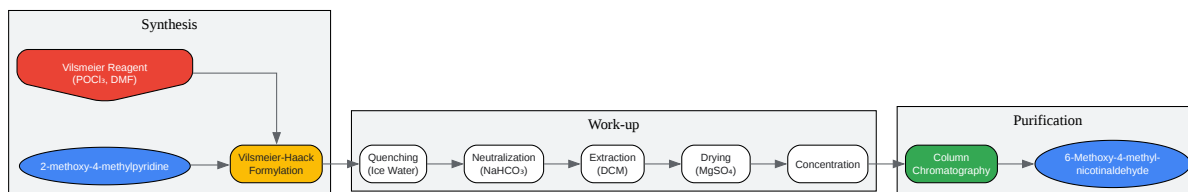
- Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

IR Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Visualization of Synthetic and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **6-methoxy-4-methylnicotinaldehyde**.



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Caption: Synthetic and purification workflow for **6-methoxy-4-methylnicotinaldehyde**.

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References

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